molecular formula C10H18BrNO6 B061800 (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid CAS No. 173323-22-3

(2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid

Cat. No. B061800
M. Wt: 328.16 g/mol
InChI Key: YTQSICXMSXKITM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid and related heterobifunctional cross-linking reagents involves the coupling of peptides to liposomes, indicating its potential in biomedical applications. The synthesis process utilizes phospholipid amide derivatives aimed for incorporation into liposomal constructs, highlighting the compound's relevance in enhancing immunization strategies through synthetic peptides (Frisch, B., Boeckler, C., & Schuber, F., 1996).

Molecular Structure Analysis

The molecular structure of related compounds showcases complex arrangements with specific bond angles and hydrogen bonding. For instance, the structure analysis of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals the electron-withdrawing and electron-donating properties of its substituents, indicating a potential similarity in the behavior of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid (Guzei, I., Gunderson, A. R., & Hill, N., 2010).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives is highlighted in various studies. For example, the synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids reveal significant activity against Gram-negative bacteria, suggesting potential antimicrobial applications (Woulfe, S., & Miller, M., 1985).

Physical Properties Analysis

The compound's physical properties, such as solubility and phase behavior, are critical for its application in chemical and biological systems. However, specific studies on (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid's physical properties are scarce in the current literature, indicating an area for further research.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the compound's utility. The reactivity of bromine atoms in brominated pyridines and their preparation processes provides insight into the chemical behavior of brominated compounds, which could be analogous to the chemical properties of (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid (Hertog, H. J., Falter, A. W. M., & Linde, A. V. D., 1948).

Scientific Research Applications

  • Liposome Conjugation : This compound has been used in the synthesis of heterobifunctional cross-linking reagents. These reagents, including the said compound, have applications in coupling peptides to liposomes, which are used in immunization and synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

  • PNA Oligoether Conjugates : In the synthesis of PNA oligoether conjugates, approaches for conjugating oligoethers to PNA with internally or N-terminal placed diaminopropionic acid residues have been explored. This involves the use of compounds related to the one (Ghidini, Steunenberg, Murtola, & Strömberg, 2014).

  • Synthesis of Benzothiazoles and Antibacterial Activity : The compound has been implicated in the synthesis of new substituted triazole fused with benzothiazoles. These synthesized compounds showed antimicrobial activity, demonstrating the compound's relevance in pharmaceutical chemistry (Bhagat, 2017).

  • Preparation of Functionalized Chemicals : In a study, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and congeners as Diels-Alder components were synthesized. These were used to provide trifluoromethyl-substituted phthalates or benzoates, indicating the role of related compounds in organic synthesis (Volle & Schlosser, 2002).

  • Enzymatic Kinetic Resolution : The compound has been used in a study optimizing 2-alkoxyacetates as acylating agents for the kinetic resolution of chiral amines. This application is significant in the context of chiral synthesis and pharmaceuticals (Olah, Kovacs, Katona, Hornyánszky, & Poppe, 2018).

  • Organic Synthesis Applications : The compound is also involved in various other organic synthesis processes, as evidenced by studies focusing on the synthesis and reactions of various chemical compounds and intermediates [(Kawamura, Takatsuki, Torii, & Horie, 1994); (Cheever, Plotnick, Richards, & Weigel, 1984); (Ming, 2001); (Chen & Benoiton, 1978); (Woulfe & Miller, 1985); (ChigiraYasuhiro, MasakiMitsuo, & OhtaMasaki, 2006); (Spjut, Qian, & Elofsson, 2010); (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018); (Lowry, Stumpp, Orbaugh, & Rieders, 1993); (Bijlsma & Hertog, 2010); (Salman, Babu, Ray, Biswas, & Kumar, 2002); (Majewska, 2019); (Heys & Chew, 1984)].

Safety And Hazards

Specific safety and hazard information for this compound is not available in the retrieved data. Always handle chemical compounds with appropriate safety measures.


Future Directions

The use of this compound in the synthesis of PROTACs represents a promising approach for the development of targeted therapy drugs2. Further research and development in this area could lead to new treatments for a variety of diseases.


properties

IUPAC Name

2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO6/c11-7-9(13)12-1-2-16-3-4-17-5-6-18-8-10(14)15/h1-8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQSICXMSXKITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169595
Record name (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid

CAS RN

173323-22-3
Record name (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173323223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(2-(2-((2-Bromoacetyl)amino)ethoxy)ethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Frisch, C Boeckler, F Schuber - Bioconjugate chemistry, 1996 - ACS Publications
We describe the synthesis of [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid (7), [2-[2-(2,5-dioxo-2,5-dihydropyrrol-1-yl)ethoxy]ethoxy] acetic acid (11), and [2-[2-(pyridin-…
Number of citations: 80 pubs.acs.org
RI Jølck, LN Feldborg, S Andersen, SM Moghimi… - … of Polymers and their …, 2011 - Springer
Our ability to engineer nanomaterials for biological and medical applications is continuously increasing, and nanomaterial designs are becoming more and more complex. One very …
Number of citations: 71 link.springer.com
TH Lee, DJ Hirst, K Kulkarni, MP Del Borgo… - Chemical …, 2018 - ACS Publications
The molecular analysis of biomolecular-membrane interactions is central to understanding most cellular systems but has emerged as a complex technical challenge given the …
Number of citations: 59 pubs.acs.org

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